Ethyl 5-amino-6-iodopyridine-2-carboxylate IUPAC name
Ethyl 5-amino-6-iodopyridine-2-carboxylate IUPAC name
An In-depth Technical Guide to Ethyl 5-amino-6-iodopyridine-2-carboxylate for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on Ethyl 5-amino-6-iodopyridine-2-carboxylate. We will delve into its chemical identity, synthesis, reactivity, and critical applications as a strategic building block in modern pharmaceutical research. The narrative is structured to provide not just procedural steps, but the scientific rationale that underpins its utility in the synthesis of complex molecular architectures.
Core Chemical Identity and Properties
Ethyl 5-amino-6-iodopyridine-2-carboxylate is a highly functionalized pyridine derivative. Its structure incorporates an amino group, a halogen (iodine), and an ester moiety, making it a versatile scaffold for chemical modification. The strategic placement of these groups—particularly the iodo and amino substituents—opens a vast landscape for synthetic transformations, primarily in the construction of novel heterocyclic systems for drug discovery.
IUPAC Name: Ethyl 5-amino-6-iodopyridine-2-carboxylate
Physicochemical & Spectroscopic Data
The properties of this compound make it suitable for a range of organic reactions. While a dedicated experimental dataset for this specific molecule is not broadly published, we can infer its characteristics from closely related analogs and its constituent functional groups.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₈H₉IN₂O₂ | Calculated from structure |
| Molecular Weight | 304.08 g/mol | Calculated from structure |
| CAS Number | 1346569-65-0 | BLD Pharm[1] |
| Appearance | Expected to be a solid (e.g., powder) | Based on analogs like Ethyl 6-amino-5-bromopyridine-3-carboxylate which is a solid. |
| ¹H NMR | Protons on the ethyl group (triplet and quartet), a singlet for the amino protons, and a singlet for the aromatic proton are expected. Chemical shifts would be influenced by the substituents. | Inferred from general principles and data for related structures.[2][3] |
| ¹³C NMR | Signals corresponding to the ethyl ester carbons, and four distinct aromatic carbons are expected, with the carbon bearing the iodine atom shifted significantly upfield. | Inferred from general principles and data for related structures.[2][3] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Protect from light. | Standard practice for halogenated aromatic amines. |
Synthesis and Mechanistic Considerations
The synthesis of Ethyl 5-amino-6-iodopyridine-2-carboxylate can be approached through the direct iodination of its non-halogenated precursor, Ethyl 5-aminopyridine-2-carboxylate. This process is an electrophilic aromatic substitution, where the regioselectivity is dictated by the directing effects of the existing substituents.
The amino group is a strong activating, ortho-, para-director, while the carboxylate group is a deactivating, meta-director. The iodination is therefore directed to the position ortho to the powerful amino group, which is the C6 position.
Experimental Protocol: Electrophilic Iodination
This protocol is a representative method based on standard procedures for the iodination of activated aromatic rings.[4]
Reagents and Materials:
-
Ethyl 5-aminopyridine-2-carboxylate
-
N-Iodosuccinimide (NIS) or a mixture of Iodine (I₂) and an oxidizing agent (e.g., HIO₄)
-
Sulfuric Acid (H₂SO₄)
-
Acetic Acid (AcOH)
-
Water (H₂O)
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Sodium thiosulfate solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Round-bottom flask, magnetic stirrer, ice bath, separation funnel, rotary evaporator.
Procedure:
-
Dissolution: Dissolve Ethyl 5-aminopyridine-2-carboxylate (1.0 eq) in a mixture of acetic acid and water.
-
Acidification: Cool the solution in an ice bath and slowly add concentrated sulfuric acid to protonate the pyridine nitrogen, further directing the substitution.
-
Iodination: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the cooled, stirring solution. Alternatively, a pre-prepared solution of I₂ and HIO₄ can be used.[4]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker of ice water containing a solution of sodium thiosulfate to quench any unreacted iodine.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure Ethyl 5-amino-6-iodopyridine-2-carboxylate.
Synthetic Workflow Diagram
Caption: Synthetic workflow for Ethyl 5-amino-6-iodopyridine-2-carboxylate.
Chemical Reactivity and Applications in Drug Discovery
The true value of Ethyl 5-amino-6-iodopyridine-2-carboxylate lies in its capacity as a versatile synthetic intermediate. The iodine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, which are foundational in modern drug synthesis.
Key Reactive Sites:
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C6-Iodo Group: Ideal for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the construction of complex bi-aryl systems or the attachment of various side chains.
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C5-Amino Group: Can be acylated, alkylated, or used as a nucleophile in condensation reactions. It is also a key site for forming fused heterocyclic rings.
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C2-Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.
This multi-functional nature allows for a divergent synthetic approach, where a common core can be elaborated into a diverse library of compounds for biological screening. For example, related aminopyridine structures are key components in molecules developed as antimitotic agents and kinase inhibitors.[5][6] The use of halogenated pyridines as precursors for creating more complex structures is a well-established strategy in medicinal chemistry.[7][8][9]
Central Scaffold Diversification Diagram
Caption: Reactivity map showing the compound as a central scaffold.
Safety, Handling, and Storage
Hazard Summary
| Hazard Statement | GHS Pictogram | Precautionary Measures |
| Harmful if swallowed | nötig | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[10] |
| Causes skin irritation | nötig | Wash hands thoroughly after handling. Wear protective gloves.[11][12] |
| Causes serious eye irritation | nötig | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[11][12] |
| May cause respiratory irritation | nötig | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[10][11] |
Personal Protective Equipment (PPE):
-
Engineering Controls: Use under a chemical fume hood.
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Not required under normal conditions with adequate ventilation. If dust is generated, a NIOSH-approved respirator is recommended.
Storage and Disposal:
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[10]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][13]
Conclusion
Ethyl 5-amino-6-iodopyridine-2-carboxylate is a high-value, strategically designed building block for medicinal chemistry and organic synthesis. Its trifunctional nature provides multiple handles for selective chemical modification, enabling the efficient construction of diverse and complex molecular libraries. The presence of the iodo-substituent, in particular, makes it an ideal substrate for a wide array of powerful cross-coupling reactions, cementing its role as a critical tool for drug discovery professionals aiming to develop novel therapeutic agents. Proper understanding of its synthesis, reactivity, and handling is paramount to unlocking its full synthetic potential.
References
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Supporting Information - Rsc.org . Royal Society of Chemistry. Available at: [Link]
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Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission - Beilstein Journals . Beilstein Journals. Available at: [Link]
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Safety Data Sheet - Merck Millipore . Merck Millipore. Available at: [Link]
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Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC . National Center for Biotechnology Information. Available at: [Link]
- Process for preparing pyridine-2-carboxamides and intermediates therefor - Google Patents. Google Patents.
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Syntheses of 2-amino-5-iodopyridine - ResearchGate . ResearchGate. Available at: [Link]
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Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity . MDPI. Available at: [Link]
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Antimitotic Agents. Alterations at the 2,3-positions of Ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates - PubMed . National Center for Biotechnology Information. Available at: [Link]
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Synthesis and antibacterial activity of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate . Der Pharma Chemica. Available at: [https://www.derpharmachemica.com/pharma-chemica/synthesis-and-antibacterial-activity-of-ethyl-2-amino-6-methyl-5-oxo-4-aryl-5-6-dihydro-4h-pyrano-3-2-c-quinoline-3-carboxylate.pdf]]([Link])
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- 6. Antimitotic agents. Alterations at the 2,3-positions of ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
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